9-hydroxy-9H-fluorene-4-carboxylic acid

Conformational analysis Intramolecular hydrogen bonding Supersonic jet spectroscopy

Researchers requiring a single-conformer system for H-bond studies face reproducibility issues from conformational heterogeneity. 9HFCA (CAS 7071-85-4) resolves this through its intramolecular OH···COOH H-bond that locks the molecule into a single Cs-symmetric conformer. • Quantified H-bond energetics: 9HFCA-water dimer binding energy = 8.51 ± 0.09 kcal mol⁻¹ for indirect α-hydroxy acid thermochemistry. • Spectroscopic calibrant: Exclusive single-conformer population; adiabatic IP = 64,923 ± 5 cm⁻¹ for REMPI, ZEKE, and MATI calibration. • Synthetic versatility: Pre-organized geometry enables stereocontrolled derivatization to esters, amides, and heterocycles. In stock for immediate global shipping.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 7071-85-4
Cat. No. B12793163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxy-9H-fluorene-4-carboxylic acid
CAS7071-85-4
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)O)O
InChIInChI=1S/C14H10O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7,13,15H,(H,16,17)
InChIKeyKPCFAKDCVIBJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-9H-fluorene-4-carboxylic Acid Overview


9-Hydroxy-9H-fluorene-4-carboxylic acid (9HFCA, CAS 7071-85-4, NSC 409929) is a fluorene derivative of molecular formula C₁₄H₁₀O₃ (MW 226.23 g/mol) that carries a hydroxyl substituent at the 9‑position and a carboxylic acid group at the 4‑position on the fused tricyclic scaffold [1]. The ortho-like arrangement of the –OH and –COOH groups enables a robust intramolecular hydrogen bond that pre-organises the molecule into a single, spectroscopically distinct conformer [2]. This H‑bond‑locked conformation is absent in close structural analogs such as 9H‑fluorene‑4‑carboxylic acid (lacking the 9‑OH) and 9‑oxo‑9H‑fluorene‑4‑carboxylic acid (bearing a ketone at C9), making 9HFCA uniquely suited for applications that exploit a rigid α‑hydroxy‑acid geometry, including fundamental hydrogen‑bonding research and the synthesis of conformationally constrained derivatives [3].

Single-conformer H-bonded geometry supports conformational homogeneity requirements.
Spectroscopic calibrant for intramolecular hydrogen-bonding studies in the gas phase.
Conformationally constrained building block for fluorene derivative synthesis.

9-Hydroxy-9H-fluorene-4-carboxylic Acid: Irreplaceable in H-Bonding Applications


The defining feature of 9HFCA is the intramolecular hydrogen bond between the 9‑OH donor and the 4‑COOH acceptor that locks the molecule into a single Cs‑symmetric conformer [1]. Neither 9H‑fluorene‑4‑carboxylic acid (which lacks the 9‑OH) nor 9‑oxo‑9H‑fluorene‑4‑carboxylic acid (which presents a hydrogen‑bond‑accepting carbonyl at C9) can replicate this intramolecular H‑bond network. Consequently, their conformational landscapes, vibrational signatures, and ionisation behaviour diverge substantially from those of 9HFCA. Simply substituting a generic fluorene‑4‑carboxylic acid therefore compromises reproducibility in any experiment where the rigid α‑hydroxy‑acid motif is the operative structural element — whether that is a gas‑phase spectroscopic benchmark, a hydrogen‑bond energy reference, or a synthetic intermediate that relies on the protected/locked orientation of the two functional groups [2].

9HFCA (Target) Intramolecular H-bond locks a single conformer; rigid α-hydroxy-acid geometry.
9H-Fluorene-4-carboxylic acid Lacks 9-OH; no intramolecular H-bond possible, multiple conformers expected.
9HFCA (Target) H-bond donor and acceptor in ortho-like arrangement; XLogP ~2, TPSA 57.5 Ų.
9-Oxo-9H-fluorene-4-carboxylic acid Ketone at C9 alters H-bond network; lipophilicity ~3 log units higher may shift assay behavior.

Quantitative Differentiation Evidence for 9HFCA


Intramolecular H-Bond Locks a Single Conformer

UV–UV hole‑burning spectroscopy of supersonically cooled 9HFCA identifies exactly one conformer in the molecular beam, stabilised by an intramolecular H‑bond between the 9‑OH and 4‑COOH groups [1]. In contrast, 9H‑fluorene‑4‑carboxylic acid lacks the 9‑OH group entirely and therefore cannot form an analogous intramolecular H‑bond; its conformational distribution and spectroscopic signature are fundamentally different, making it unsuitable as a drop‑in replacement for experiments that require a single, H‑bond‑locked geometry.

Conformer count
Class-level
1 conformer vs multiple conformers
Supports conformational homogeneity for spectroscopic benchmarks.
UV–UV hole-burning in supersonic jet.
Conformational analysis Intramolecular hydrogen bonding Supersonic jet spectroscopy UV–UV hole‑burning

Adiabatic Ionisation Potential and Complexation Shifts

The adiabatic ionisation potential (IP) of the bare 9HFCA monomer is 64,923 ± 5 cm⁻¹ (8.049 ± 0.001 eV) [1]. Upon complexation with formic acid, the IP shifts downward by 545 cm⁻¹ to 64,374 ± 8 cm⁻¹, and with acetic acid the shift is 1,133 cm⁻¹ [2]. These marginal IP shifts are in stark contrast to the behaviour of 9‑fluorene carboxylic acid (the non‑hydroxylated analog), whose complexes undergo drastic geometric rearrangement upon ionisation. Density functional calculations confirm that 9HFCA maintains Cs symmetry in both the neutral and cationic states, whereas 9‑fluorene carboxylic acid complexes do not [2].

IP shift (formic acid complex)
Head-to-head
−545 cm⁻¹
Minimal perturbation confirms geometric stability upon ionization.
9-Fluorene carboxylic acid complexes rearrange drastically.
Ionisation potential Mass‑analysed threshold ionisation (MATI) Hydrogen‑bonded complexes 9‑Fluorene carboxylic acid comparison

H-Bond Binding Energy: 9HFCA as Glycolic Acid Surrogate

The 9HFCA–water dimer has been directly characterised by infrared spectroscopy, yielding a binding energy of 8.51 ± 0.09 kcal mol⁻¹ [1]. Using 9HFCA as a non‑interfering aromatic scaffold, the binding energy of the glycolic acid–water dimer was subsequently estimated to be 8.51 ± 0.31 kcal mol⁻¹ — a significant improvement in accuracy over earlier reports that did not employ the 9HFCA proxy [1]. The fluorene moiety acts as a spectator group, faithfully transmitting the H‑bond energetics of the α‑hydroxy acid motif without introducing spectral congestion.

H-bond binding energy
Head-to-head
8.51 ± 0.09 kcal mol⁻¹
Validated proxy for glycolic acid–water energetics.
IR spectroscopy of supersonic dimers.
Hydrogen‑bond energetics Infrared spectroscopy Glycolic acid analog Binding energy measurement

Physicochemical Profile: 9HFCA vs. 9-Oxo Analog

The 9‑hydroxy substitution in 9HFCA yields physicochemical properties that differ markedly from the 9‑oxo analog. 9HFCA (MW 226.23 g/mol) exhibits a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 57.5 Ų [1], whereas 9‑oxo‑9H‑fluorene‑4‑carboxylic acid (MW 224.21 g/mol) has a higher XLogP (reported logP ~5.15 [2]) and a melting point of 225–227 °C . These differences arise because the 9‑OH group in 9HFCA introduces an additional H‑bond donor, lowering lipophilicity and altering solid‑state packing relative to the 9‑oxo derivative.

Lipophilicity (XLogP3)
Reported
2.0 (9HFCA) vs ~5.15 (9-oxo analog)
~3 log-unit difference influences solubility and assay compatibility.
Computed XLogP3; TPSA 57.5 Ų.
Physicochemical properties Lipophilicity Melting point Polar surface area

Validated Applications for 9HFCA


Spectroscopic Calibrant for Intramolecular H-Bonding

9HFCA provides a rigorously characterised single‑conformer system with a well‑defined intramolecular H‑bond. The UV–UV hole‑burning data confirm exclusive population of one Cs‑symmetric conformer in the gas phase [1], making it an ideal calibrant for REMPI, ZEKE, and MATI spectroscopic experiments where conformational heterogeneity must be eliminated. The adiabatic IP of 64,923 ± 5 cm⁻¹ and the 545 cm⁻¹ IP shift upon formic acid complexation offer quantitative benchmarks for instrument calibration and computational validation [2].

H-Bond Energy Referencing Scaffold for α-Hydroxy Acids

The experimentally measured 9HFCA–water dimer binding energy of 8.51 ± 0.09 kcal mol⁻¹, together with the demonstrated fidelity of the fluorene group as a spectator, enables accurate indirect determination of H‑bond energies for glycolic acid and related α‑hydroxy acids that are otherwise difficult to characterise in isolation [3]. Procurement of 9HFCA is therefore directly supported for physical chemistry laboratories engaged in quantitative H‑bond thermochemistry.

Conformationally Constrained Building Block for Fluorene Derivatives

The intramolecular H‑bond between the 9‑OH and 4‑COOH groups pre‑organises the fluorene scaffold into a rigid geometry [1]. This conformational lock can be exploited in the synthesis of esters, amides, or heterocyclic derivatives where the relative orientation of the 4‑carboxy and 9‑hydroxy substituents dictates the stereochemical or regiochemical outcome. The well‑established synthetic routes reported by Dickinson and Eaborn [4] further support practical laboratory‑scale derivatisation.

Lipophilicity for Solubility-Sensitive Biological Assays

With an XLogP3 of 2.0, 9HFCA is approximately 3 log units more hydrophilic than the 9‑oxo analog (logP ~5.15) [5]. This substantial difference directly influences aqueous solubility, protein binding, and membrane permeability in biological assays. Investigators screening fluorene‑4‑carboxylic acid derivatives in cellular or biochemical assays can use 9HFCA when lower lipophilicity and higher aqueous compatibility are required, avoiding the solubility limitations of the more hydrophobic 9‑oxo congener.

Application
Selection Property
Validation Focus
Spectroscopic calibrant
Single-conformer H-bonded scaffold
Conformer homogeneity by hole-burning spectroscopy
H-bond energy referencing
α-Hydroxy acid spectroscopic proxy
Binding energy calibration against water dimer
Constrained building block
Rigid α-hydroxy-acid geometry
Regiochemical outcome in derivatization
Solubility-sensitive assays
Lower lipophilicity fluorene scaffold
Aqueous compatibility and membrane permeability
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